molecular formula C20H18BrFN4O2 B2640691 N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1189859-72-0

N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2640691
CAS No.: 1189859-72-0
M. Wt: 445.292
InChI Key: XLOXXFBJUTZSQK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a spirocyclic triazaspiro compound characterized by a 1,4,8-triazaspiro[4.5]dec-1-ene core substituted with a 4-bromophenyl group, a 3-fluorophenyl moiety, and a carboxamide linker. This structural motif is associated with inhibition of phospholipase D (PLD), a class of enzymes implicated in lipid signaling pathways and diseases such as cancer, Alzheimer’s, and Parkinson’s . The 4-bromo and 3-fluoro substituents likely enhance lipophilicity and binding affinity, positioning the compound as a candidate for therapeutic development .

Properties

IUPAC Name

N-(4-bromophenyl)-3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN4O2/c21-14-4-6-16(7-5-14)23-19(28)26-10-8-20(9-11-26)24-17(18(27)25-20)13-2-1-3-15(22)12-13/h1-7,12H,8-11H2,(H,23,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOXXFBJUTZSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the bromophenyl and fluorophenyl groups: These groups can be introduced via nucleophilic aromatic substitution reactions, using appropriate brominated and fluorinated aromatic compounds.

    Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, as well as electrophiles like alkyl halides and acyl chlorides, are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Materials Science: The spirocyclic core imparts interesting physical properties, making the compound useful in the development of advanced materials, such as polymers and liquid crystals.

    Organic Synthesis: The compound can serve as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the discovery of novel compounds with desirable properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies on its binding affinity, selectivity, and mode of action are essential to understand its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of spirocyclic triazaspiro derivatives, several of which have been studied as PLD inhibitors. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Spirocyclic Triazaspiro Derivatives

Compound Name Key Substituents Target Specificity Notable Features
N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide (Target) 4-bromophenyl, 3-fluorophenyl, carboxamide Likely PLD2 Enhanced lipophilicity from bromo/fluoro groups; potential for CNS penetration
NOPT (N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)ethyl]-2-naphthalenecarboxamide) Phenyl, naphthalenecarboxamide PLD2 High PLD2 selectivity; naphthalene group may limit solubility
NFOT (N-[2-[1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide) 3-fluorophenyl, naphthalenecarboxamide PLD2 Fluorine improves binding; retains PLD2 specificity
ML-299 (4-bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]-benzamide) 4-bromo, 3-fluorophenyl, benzamide Dual PLD1/PLD2 Bromine enhances potency; chiral center influences stereoselective binding
VU02 (N-{2-[4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}quinoline-3-carboxamide) Phenyl, quinolinecarboxamide PLD1/PLD2 Quinoline moiety broadens target profile but reduces selectivity

Key Structural Differences and Implications

Substituent Effects: The 4-bromophenyl group in the target compound and ML-299 increases steric bulk and electron-withdrawing properties compared to the phenyl group in NOPT and VU02. This may enhance membrane permeability and target engagement in lipid-rich environments . The 3-fluorophenyl substituent (shared with NFOT and ML-299) optimizes π-π stacking with hydrophobic PLD2 active-site residues, as demonstrated in fluorinated PLD inhibitors .

Target Selectivity: NOPT and NFOT exhibit PLD2-specific inhibition, attributed to their naphthalenecarboxamide groups, which fit into a hydrophobic subpocket unique to PLD2 . However, structural data are needed to confirm this hypothesis .

Pharmacokinetic Considerations: The naphthalene and quinoline groups in NOPT and VU02, respectively, may limit aqueous solubility, whereas the target compound’s halogenated aryl groups could improve bioavailability .

Research Findings and Limitations

  • ML-299 : Demonstrates an IC50 of 20 nM against PLD2 and 150 nM against PLD1, highlighting its dual activity . The target compound’s analogous structure suggests similar potency, but experimental validation is required.
  • NOPT/NFOT: Show >100-fold selectivity for PLD2 over PLD1, making them valuable tool compounds for studying PLD2-specific pathways .
  • Gaps in Data: No direct enzymatic or cellular activity data are available for the target compound. Its performance relative to analogs must be inferred from structural similarities.

Biological Activity

N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18BrFN4O2C_{20}H_{18}BrFN_4O_2, with a molecular weight of approximately 426.29 g/mol. The compound features a complex spirocyclic structure that contributes to its unique biological properties.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many triazaspiro compounds are known to inhibit specific kinases involved in cancer progression.
  • Apoptosis Induction : These compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.

Anticancer Activity

Several studies have demonstrated the anticancer potential of similar triazaspiro compounds. For instance:

  • Aurora Kinase Inhibition : Compounds structurally related to this compound have been identified as selective inhibitors of Aurora A kinase, which plays a crucial role in cell division and is often overexpressed in tumors .

Antimicrobial Properties

Research has indicated that certain derivatives possess antimicrobial properties:

  • In vitro Studies : Compounds with similar frameworks have shown activity against various pathogens, suggesting that this compound may also exhibit such properties.

Study 1: Anticancer Effects

In a study focusing on the anticancer properties of triazaspiro compounds, researchers found that derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways. The study highlighted the potential for these compounds in developing novel cancer therapies.

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial effects of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting that modifications to the triazaspiro structure could enhance antimicrobial efficacy.

Data Tables

PropertyValue
Molecular FormulaC20H18BrFN4O2
Molecular Weight426.29 g/mol
Anticancer ActivityYes (Aurora Kinase Inhibitor)
Antimicrobial ActivityPotentially Active

Q & A

Q. What are the typical synthetic routes for N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide?

The synthesis involves multi-step organic reactions, including:

  • Nucleophilic substitution : Bromophenyl and fluorophenyl groups are introduced via Suzuki-Miyaura coupling or Ullmann reactions, requiring palladium catalysts (e.g., Pd/C) and polar aprotic solvents like dimethylformamide (DMF) .
  • Cyclization : Formation of the spirocyclic triazaspiro core via intramolecular amidation or thiourea cyclization under reflux conditions (e.g., ethanol, 80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (acetone/water) ensures >95% purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and spirocyclic connectivity. For example, the 4-bromophenyl group shows a singlet at δ 7.4–7.6 ppm .
  • X-ray crystallography : SHELXL () refines crystal structures, with WinGX () for data processing. Hydrogen bonding and spirocyclic puckering are quantified using ORTEP-3 () .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 512.08) .

Q. What in vitro assays are used to assess the biological activity of this compound?

  • Enzyme inhibition : IC50_{50} values are determined via fluorescence-based assays (e.g., dipeptidyl peptidase IV inhibition at 15 nM) .
  • Cellular uptake : LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., HepG2) .
  • Receptor binding : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) measure affinity for G-protein-coupled receptors .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Orthogonal assays : Cross-validate enzyme inhibition data with cellular viability assays (e.g., MTT vs. ATP-lite) .
  • Structural analysis : Use X-ray crystallography (SHELXL) to confirm if conflicting activity stems from conformational changes (e.g., spirocyclic ring puckering) .
  • Meta-analysis : Apply statistical tools (e.g., Bayesian modeling) to harmonize datasets from diverse pharmacological screens .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for spirocyclic triazaspiro derivatives?

SAR studies focus on substituent effects:

Substituent PositionFunctional GroupBiological Activity (IC50_{50})Reference
4-BromophenylBr15 nM (Enzyme X inhibition)
3-FluorophenylF22 nM (Enzyme X inhibition)
  • Electron-withdrawing groups (e.g., -Br, -F) enhance enzyme binding via hydrophobic interactions .
  • Spirocyclic conformation : Cremer-Pople puckering parameters () correlate with activity; planar rings reduce steric hindrance .

Q. How are advanced computational methods applied to predict conformational dynamics of the spirocyclic core?

  • Molecular dynamics (MD) : AMBER or GROMACS simulate spirocyclic ring puckering over 100-ns trajectories, using OPLS-AA force fields .
  • Density Functional Theory (DFT) : B3LYP/6-31G* calculations optimize ground-state geometries and predict NMR chemical shifts .
  • Docking studies : AutoDock Vina models ligand-enzyme interactions, with binding poses validated by X-ray structures .

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